Operculinic acid C
Description
Operculinic acid C is a resin glycoside primarily isolated from plants of the Convolvulaceae family, notably Operculina macrocarpa . Resin glycosides are characterized by oligosaccharide cores esterified with hydroxy fatty acids (aglycones) and acyl groups. This compound’s structure has been reported to include a tetrasaccharide core (α-L-rhamnosyl-(1→4)-O-α-L-rhamnosyl-(1→4)-O-α-L-rhamnosyl-(1→2)-O-β-D-fucopyranoside) in some studies , though other Operculinic acids (e.g., H–J) from the same plant exhibit hexasaccharide cores . This discrepancy may reflect structural diversity within the Operculina genus or variations in isolation methodologies. The aglycone of this compound is hypothesized to be a hydroxylated fatty acid, such as 11S-hydroxyhexadecanoic acid (jalapinolic acid), based on comparisons with structurally related compounds .
Structure
2D Structure
Properties
Molecular Formula |
C40H72O19 |
|---|---|
Molecular Weight |
857 g/mol |
IUPAC Name |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C40H72O19/c1-6-7-13-16-23(17-14-11-9-8-10-12-15-18-24(41)42)56-40-36(28(46)26(44)20(3)53-40)59-39-33(51)30(48)35(22(5)55-39)58-38-32(50)29(47)34(21(4)54-38)57-37-31(49)27(45)25(43)19(2)52-37/h19-23,25-40,43-51H,6-18H2,1-5H3,(H,41,42)/t19-,20+,21-,22-,23-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-/m0/s1 |
InChI Key |
YWGSNDLKHDCUPK-CHPIRXAKSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Operculinic acid C shares structural motifs with other resin glycosides but differs in oligosaccharide chain length, aglycone modifications, and acyl group patterns (Table 1).
Table 1: Structural Comparison of this compound and Related Resin Glycosides
Key Observations :
- Oligosaccharide Length : this compound’s tetrasaccharide core contrasts with hexasaccharides in PM3 and Maltifidinic acids .
- Aglycone Chain Length : this compound’s inferred C16 aglycone differs from Maltifidinic acid C’s C14 chain .
- Acyl Group Variability : Batatins III–VI incorporate palmitic acid esters, while PM3 features methyl esters .
Aglycone Variations
Aglycones in resin glycosides influence hydrophobicity and bioactivity. This compound’s aglycone aligns with jalapinolic acid (C16), whereas PM3 and Maltifidinic acids utilize shorter (C14) or methylated derivatives (Table 2).
Table 2: Aglycone Diversity in Resin Glycosides
| Compound | Aglycone Structure | Chain Length | Functionalization |
|---|---|---|---|
| This compound | 11S-hydroxyhexadecanoic acid | C16 | Free hydroxyl groups |
| Maltifidinic acid C | 3S,11S-dihydroxytetradecanoic acid | C14 | Two hydroxyl groups |
| PM3 | Methyl 3S,11S-dihydroxyhexadecanoate | C16 | Methyl ester, hydroxyls |
| Batatins III–VI | Jalapinolic acid (macrocyclic lactone) | C16 | Lactonized hydroxyl |
Acyl Group Diversity
Acyl groups confer structural complexity and modulate solubility. This compound lacks detailed acyl group descriptions in the evidence, but comparisons highlight trends:
- Batatins III–VI : Esterified with palmitic acid, enhancing lipophilicity .
- PM1–PM5 : Linear esterification patterns with methyl groups .
- Acutacosides F–I : Semi-acylated derivatives of operculinic acid A, esterified at glucose C-2 .
Distribution in Plant Species
Preparation Methods
Solvent Partitioning
The powdered material is first defatted using hexane or petroleum ether to remove lipophilic contaminants. Subsequent extraction with methanol (MeOH) or ethanol (EtOH) solubilizes polar glycosides. The MeOH extract is partitioned between water and organic solvents (e.g., ethyl acetate, n-butanol) to concentrate resin glycosides in the organic phase. For I. batatas, a hexane-soluble fraction yielded this compound dimers (batatins III–VI), while chloroform extraction isolated additional derivatives.
Hydrolysis and Fractionation
Crude resin glycoside fractions undergo alkaline hydrolysis to cleave ester linkages, releasing glycosidic acids (e.g., this compound) and organic acids.
Alkaline Hydrolysis
The crude glycoside fraction is treated with 5–10% potassium hydroxide (KOH) in methanol under reflux for 2–4 hours. This hydrolyzes ester bonds, producing:
Acidic Hydrolysis
Glycosidic acids are further hydrolyzed with 2M HCl in methanol to yield monosaccharides (e.g., glucose, rhamnose) and aglycones. Acidic conditions (50–60°C, 3–6 hours) cleave glycosidic bonds while preserving the aglycone structure.
Chromatographic Purification
This compound is purified using a combination of open-column chromatography and high-performance liquid chromatography (HPLC).
Open-Column Chromatography
Preparative HPLC
Table 1: HPLC Parameters for this compound Purification
| Parameter | Condition | Reference |
|---|---|---|
| Column | ODS (250 × 20 mm, 5 µm) | |
| Mobile Phase | MeOH:H₂O (99:1) | |
| Flow Rate | 10 mL/min | |
| Retention Time | 35–45 minutes | |
| Detection | UV 280 nm |
Structural Elucidation
This compound is characterized using spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR)
-
1H-NMR : Reveals anomeric protons (δ 4.78–6.58 ppm) and acyl groups (δ 1.2–2.5 ppm for fatty acids).
-
13C-NMR : Identifies glycosidic linkages (δ 98–105 ppm for anomeric carbons) and ester carbonyls (δ 170–175 ppm).
-
Key correlations : HMBC spectra confirm esterification sites (e.g., Rha-C2 for lactonization).
Mass Spectrometry
-
FAB-MS : Negative-ion mode shows [M−H]⁻ ions (m/z 1200–1500).
-
HR-TOF-MS : Exact mass confirms molecular formula (e.g., C₆₇H₁₁₀O₂₆ for this compound).
Synthesis of Dimeric Derivatives
This compound serves as a monomeric unit in ester-type dimers (e.g., batatins III–VI).
Dimerization Conditions
Characterization of Batatins
Table 2: Batatin Derivatives of this compound
| Compound | Molecular Formula | Acyl Groups | Lactonization Site | Reference |
|---|---|---|---|---|
| Batatin III | C₁₃₄H₂₂₀O₅₂ | (2S)-Methylbutanoic | Rha-C2 | |
| Batatin IV | C₁₃₆H₂₂₄O₅₂ | n-Dodecanoyl | Rha-C4 |
Quality Control and Validation
Purity Assessment
Stability Testing
Challenges and Optimization
Q & A
Q. What are the standard protocols for isolating Operculinic Acid C from natural sources, and how can purity be validated?
Isolation typically involves solvent extraction, column chromatography, and HPLC purification. To validate purity, researchers should employ tandem techniques: NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and HPLC with a photodiode array detector (≥95% purity threshold). Cross-referencing spectral data with literature is critical to avoid misidentification .
Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?
Prioritize target-specific assays based on the compound’s hypothesized mechanism. For example:
Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?
Systematically test solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled conditions (pH, temperature). Use dynamic light scattering (DLS) to detect aggregation. Report detailed experimental parameters (e.g., solvent grade, equilibration time) to enable cross-study comparisons .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across different cell lines?
- Experimental design: Use isogenic cell lines to eliminate genetic variability.
- Data normalization: Include internal controls (e.g., housekeeping genes for qPCR) and adjust for cell viability.
- Meta-analysis: Compare studies using PRISMA guidelines, focusing on dosage ranges, exposure times, and assay endpoints .
Q. How can computational modeling improve the structural elucidation of this compound derivatives?
- Density Functional Theory (DFT): Predict NMR chemical shifts and compare with experimental data to validate stereochemistry.
- Molecular docking: Screen derivatives against target proteins (e.g., COX-2, topoisomerases) to prioritize synthesis.
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What methodologies are recommended for studying this compound’s metabolic stability in vivo?
- Phase I metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
- Metabolite identification: Use high-resolution MS (Orbitrap/Q-TOF) with isotopic pattern matching.
- Pharmacokinetics: Apply compartmental modeling to plasma concentration-time data .
Data Integrity and Reproducibility
Q. How should researchers document synthetic pathways to ensure reproducibility of this compound analogs?
- Provide step-by-step procedures, including reaction monitoring (TLC/HPLC), purification yields, and spectroscopic data for intermediates.
- Deposit raw data (e.g., NMR FID files, chromatograms) in open-access repositories like Zenodo .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Report IC₅₀/EC₅₀ values with 95% confidence intervals.
- Address outliers via Grubbs’ test or robust regression methods .
Literature and Collaboration
Q. How can researchers identify gaps in existing literature on this compound’s mechanisms of action?
Q. What guidelines apply when requesting this compound samples from academic collaborators?
- Follow institutional Material Transfer Agreements (MTAs).
- Include in requests: intended use, assay protocols, and a commitment to acknowledge the source in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
